molecular formula C18H21NO5S2 B2448266 3-((4-Methoxyphenyl)sulfonyl)-1-(phenethylsulfonyl)azetidine CAS No. 1797017-38-9

3-((4-Methoxyphenyl)sulfonyl)-1-(phenethylsulfonyl)azetidine

Cat. No.: B2448266
CAS No.: 1797017-38-9
M. Wt: 395.49
InChI Key: MLIWSMRATUZNCA-UHFFFAOYSA-N
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Description

3-((4-Methoxyphenyl)sulfonyl)-1-(phenethylsulfonyl)azetidine is a complex organic compound characterized by the presence of both methoxyphenyl and phenethylsulfonyl groups attached to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Methoxyphenyl)sulfonyl)-1-(phenethylsulfonyl)azetidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the azetidine ring, followed by the introduction of the sulfonyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-((4-Methoxyphenyl)sulfonyl)-1-(phenethylsulfonyl)azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

3-((4-Methoxyphenyl)sulfonyl)-1-(phenethylsulfonyl)azetidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((4-Methoxyphenyl)sulfonyl)-1-(phenethylsulfonyl)azetidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The azetidine ring may also play a role in stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)propionic acid
  • 3-(4-Methoxyphenyl)propanal
  • Tetrakis(4-methoxyphenyl)ethylene

Uniqueness

3-((4-Methoxyphenyl)sulfonyl)-1-(phenethylsulfonyl)azetidine is unique due to the presence of both methoxyphenyl and phenethylsulfonyl groups attached to an azetidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(4-methoxyphenyl)sulfonyl-1-(2-phenylethylsulfonyl)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S2/c1-24-16-7-9-17(10-8-16)26(22,23)18-13-19(14-18)25(20,21)12-11-15-5-3-2-4-6-15/h2-10,18H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIWSMRATUZNCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)S(=O)(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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